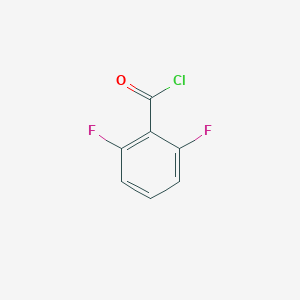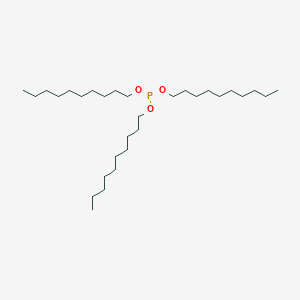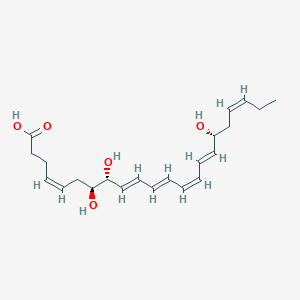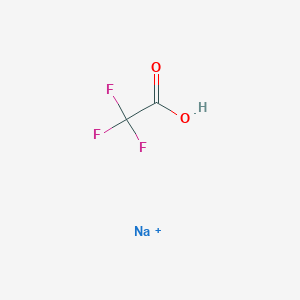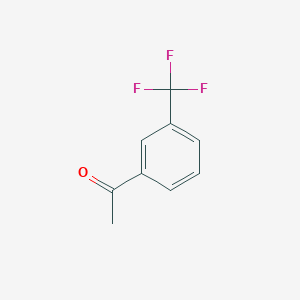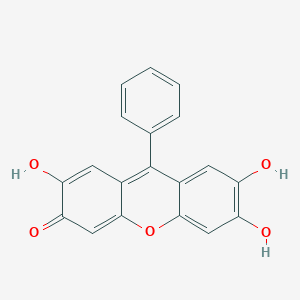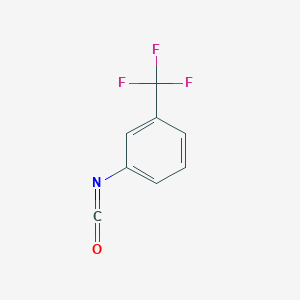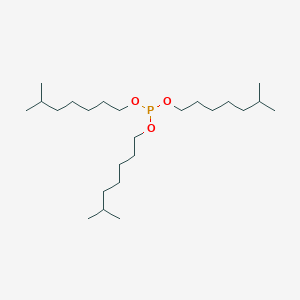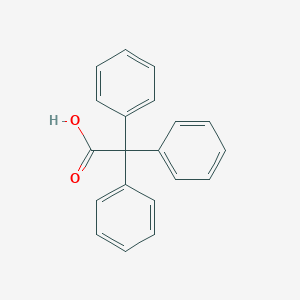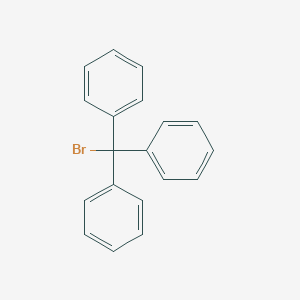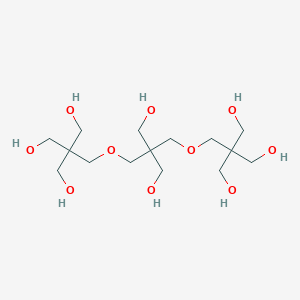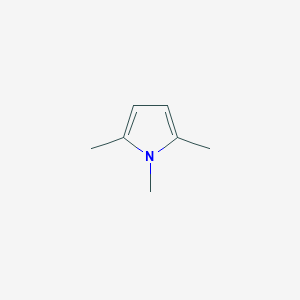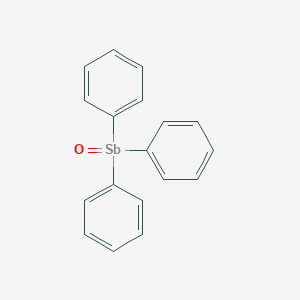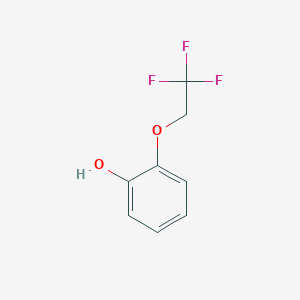
2-(2,2,2-Trifluoroethoxy)phenol
概要
説明
Synthesis Analysis
The synthesis of compounds related to 2-(2,2,2-Trifluoroethoxy)phenol involves various strategies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under trifluoromethanesulfonic acid catalysis, followed by reduction with reductive iron and hydrochloric acid . Another approach for synthesizing aryl trifluoromethyl ethers from phenols involves the conversion of phenols to the corresponding aryl and heteroaryl xanthates, followed by conversion to trifluoromethyl ethers under mild conditions . Additionally, a method for synthesizing 2,6-bis(trifluoroacetyl)phenols from cyclohexanones through a dibromination-double dehydrobromination sequence has been developed .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the molecular geometry of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was confirmed by X-ray single-crystal determination and compared using Hartree-Fock and density functional theory . The molecular structure of 2-trifluoromethylphenol was determined by gas-phase electron diffraction, revealing weak intramolecular bifurcated hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of these compounds varies. Mild hydrolysis of 2-trifluoromethylphenol at neutral pH leads to the liberation of fluorine anions to form salicylic acid, a process driven by the hydration of the fluorine anions . Benzylic C-H trifluoromethylation of phenol derivatives has been achieved using copper/Togni reagent, demonstrating the practical utility of these reactions . Palladium-catalyzed cross-coupling of phenol triflates with organostannanes provides an efficient route to substituted resorcinol dimethyl ethers .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The fluorinated polyimides derived from the synthesized diamine exhibit good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The kinetics and mechanism of hydrolysis of 2-trifluoromethylphenol indicate that the rate of hydrolysis is favored at higher pH and is not influenced by oxygen, sunlight, or trace elements found in natural water . The crystal structure of 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol is stabilized by various hydrogen bonds and π-π stacking interactions .
科学的研究の応用
Synthesis of Silodosin Intermediate
2-(2,2,2-Trifluoroethoxy)phenol is a key intermediate in the synthesis of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia. A novel synthetic route for its key intermediate, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, was developed, highlighting the method's convenience and economy (Luo, Chen, Zhang, & Huang, 2008).
Aryloxycyclophosphazenes Chemistry
This compound plays a role in the substituent exchange reactions of sodium 2,2,2-trifluoroethoxide with trimeric and tetrameric aryloxycyclophosphazenes. This process serves as a model for reactions with high polymeric linear organophosphazenes, contributing to understanding the chemical behavior of these compounds (Liu, Breon, Chen, & Allcock, 2012).
Synthesis and Characterization of Polyphosphazenes
High molecular weight polyphosphazenes with varying ratios of phenory and 2,2,2-triluoroethoxy groups have been synthesized, revealing insights into the polymer chemistry involving 2-(2,2,2-Trifluoroethoxy)phenol. The study focused on the synthesis methods and the impact of different nucleophiles used (Allcock & Kim, 1994).
Antioxidant and Anticancer Properties of Phenolics
Research on phenolic compounds, including 2-(2,2,2-Trifluoroethoxy)phenol, has highlighted their significant antioxidant properties and potential health benefits. These compounds have been studied for their role in preventing oxidative stress-related diseases like cancer (Dai & Mumper, 2010).
Aryl Fluorosulfonate Intermediates
A study explored the method for the deoxyfluorination of phenols with sulfuryl fluoride and tetramethylammonium fluoride via aryl fluorosulfonate intermediates, showcasing another chemical application of phenols (Schimler, Cismesia, Hanley, Froese, Jansma, Bland, & Sanford, 2017).
Safety and Hazards
2-(2,2,2-Trifluoroethoxy)phenol is associated with several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
作用機序
Mode of Action
It is known to be a reactant used for the preparation of phenyl acetate compounds with short sedative and hypnotic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-(2,2,2-Trifluoroethoxy)phenol, it is recommended to handle it in a well-ventilated place and avoid formation of dust and aerosols . It should be noted that contact with skin and eyes should be avoided, and suitable protective clothing should be worn during operation .
特性
IUPAC Name |
2-(2,2,2-trifluoroethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWGLBLCECKXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517688 | |
| Record name | 2-(2,2,2-Trifluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethoxy)phenol | |
CAS RN |
160968-99-0 | |
| Record name | 2-(2,2,2-Trifluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthetic route for producing 2-(2,2,2-Trifluoroethoxy)phenol?
A1: A recent study [] describes a novel method for synthesizing 2-(2,2,2-Trifluoroethoxy)phenol. This method utilizes nitrochlorobenzene as the starting material and involves a multi-step process:
Q2: Are there any alternative synthetic approaches for 2-[2,2,2(trifluoroethoxy)-phenoxy ethanol?
A2: Yes, a different approach for synthesizing a related compound, 2-[2,2,2(trifluoroethoxy)-phenoxy ethanol, has been reported []. This method involves a one-step condensation reaction between 2-[2,2,2(trifluoroethoxy)-phenol and ethylene carbonate in the presence of an alkali and an organic solvent. This method boasts a high yield (over 96%) and high purity (over 98%) of the desired product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

